![molecular formula C24H24N6O7 B2582052 3,4,5-trimetoxi-N-(2-(5-(4-nitrobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida CAS No. 922061-47-0](/img/structure/B2582052.png)

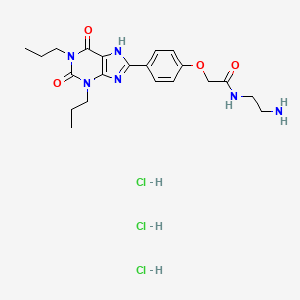

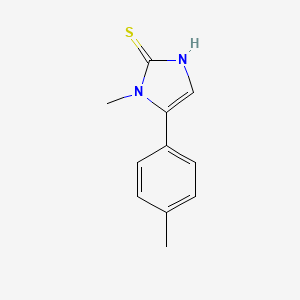

3,4,5-trimetoxi-N-(2-(5-(4-nitrobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O7 and its molecular weight is 508.491. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los análogos estructurales de este compuesto se han estudiado por su potencial como agentes anticancerígenos. La presencia del grupo 1,2,3-triazol, que se puede sintetizar mediante una reacción click con azidas arilo, ha mostrado una actividad prometedora contra líneas celulares cancerosas como MCF-7 (cáncer de mama) y A549 (cáncer de pulmón) in vitro . Esto sugiere que nuestro compuesto también puede poseer propiedades anticancerígenas similares y podría ser un candidato para futuras investigaciones sobre el cáncer.

Agentes Antitumorales

Los derivados flavonoides del compuesto, particularmente aquellos con enlaces benzimidazol, se han diseñado y evaluado por sus propiedades antitumorales. Estos compuestos han mostrado una actividad antiproliferativa significativa en varias líneas celulares de cáncer humano y de ratón, lo que indica el potencial de nuestro compuesto en el desarrollo de fármacos antitumorales .

Mejora de la Sensibilidad a la Insulina

Los derivados de este compuesto se han investigado por su papel en la mejora de la sensibilidad a la insulina y la tolerancia a la glucosa. Se ha descubierto que activan la vía PI3K/Akt, que es crucial para la señalización de la insulina, lo que sugiere que nuestro compuesto podría ser beneficioso en el tratamiento de la diabetes y los trastornos metabólicos relacionados .

Tratamiento de la Fibrosis Hepática

Los compuestos con estructuras similares han mostrado efectividad en la reducción de la deposición de colágeno en modelos de fibrosis hepática. Esto indica que nuestro compuesto podría explorarse por su potencial en el tratamiento de la fibrosis hepática inhibiendo la síntesis de colágeno o activando las células estrelladas hepáticas .

Manejo de la Ansiedad y el Estrés

Algunos derivados se han utilizado en modelos de roedores para descubrir nuevos agentes ansiolíticos. Dadas las similitudes estructurales, nuestro compuesto podría investigarse por sus posibles efectos sobre los aspectos psicológicos y neuroquímicos de la ansiedad y el estrés .

Propiedades Antioxidantes

Los derivados del compuesto han demostrado la capacidad de suprimir el estrés oxidativo al aumentar los niveles de proteínas asociadas con la defensa antioxidante. Esto sugiere que nuestro compuesto podría estudiarse por sus propiedades antioxidantes y su posible papel en la prevención de enfermedades relacionadas con el estrés oxidativo .

Mecanismo De Acción

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide interacts with its targets by binding to their active sites, thereby inhibiting their functions . For instance, it binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division .

Biochemical Pathways

The interaction of 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide with its targets affects several biochemical pathways. For example, by inhibiting Hsp90, it disrupts the folding and stabilization of many proteins, leading to their degradation . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress . Furthermore, by inhibiting HLSD1, it alters the methylation status of histones, affecting gene expression .

Pharmacokinetics

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . The TMP group is a critical pharmacophore in numerous potent agents, and it is prominently present in the molecular structures of various research studies .

Result of Action

The molecular and cellular effects of 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide’s action include disruption of the cell’s cytoskeleton, degradation of proteins, induction of oxidative stress, and alteration of gene expression . These effects can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics through drug-drug interactions .

Análisis Bioquímico

Biochemical Properties

The TMP group, to which this compound belongs, has been found to interact with various enzymes and proteins . It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

In cellular processes, 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-cancer effects are particularly notable, as it can inhibit key proteins involved in cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-8-9-29-22-18(12-27-29)24(32)28(14-26-22)13-15-4-6-17(7-5-15)30(33)34/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSQAUGHHITPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2581969.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2581977.png)

![2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2581979.png)

![9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2581987.png)

![2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2581990.png)

![N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine](/img/structure/B2581992.png)